CID 78060791

Description

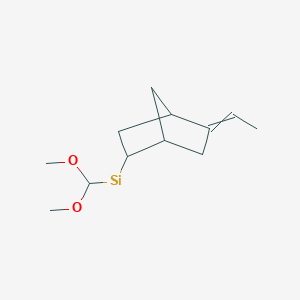

CID 78060791 is a unique compound registered in PubChem, a globally recognized chemical database. PubChem entries typically include experimental or computationally predicted data, such as mass spectrometry (MS) profiles, nuclear magnetic resonance (NMR) spectra, and chromatographic retention times, which are critical for compound identification and comparison .

Properties

Molecular Formula |

C12H20O2Si |

|---|---|

Molecular Weight |

224.37 g/mol |

InChI |

InChI=1S/C12H20O2Si/c1-4-8-5-10-6-9(8)7-11(10)15-12(13-2)14-3/h4,9-12H,5-7H2,1-3H3 |

InChI Key |

MJZABQQZKLXDHU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1CC2CC1CC2[Si]C(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Analytical Comparisons

highlights the use of GC-MS and mass spectrometry (Figure 1C, D) to characterize compounds like CID 78060791. For example, collision-induced dissociation (CID) in MS is a key technique for differentiating structural isomers, as demonstrated in studies comparing ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) . Structural analogs of CID 78060791 would require similar analytical workflows to resolve differences in fragmentation patterns or chromatographic behavior.

Table 1: Key Analytical Parameters for CID 78060791 and Hypothetical Analogs

Note: Values for analogs are illustrative based on typical comparisons in cheminformatics studies .

Pharmacological and Clinical Relevance

If CID 78060791 were a drug candidate, parameters like IC50 (half-maximal inhibitory concentration) and therapeutic index would be critical for comparison with clinical agents like loperamide or octreotide .

Challenges and Limitations

- Data Availability : PubChem entries may lack experimental validation, relying on predictive models .

- Contextual Ambiguity : The term "CID" is polysemous, referring to both PubChem identifiers and chemical inducers of dimerization, necessitating careful disambiguation .

- Technical Variability : Analytical parameters like CID voltage in MS () can influence fragmentation patterns, complicating cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.